An In-depth Technical Guide to the Physical Properties of 2-chloro-N-(dicyclopropylmethyl)acetamide
An In-depth Technical Guide to the Physical Properties of 2-chloro-N-(dicyclopropylmethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern drug discovery and development is increasingly reliant on a deep and nuanced understanding of the physicochemical properties of novel chemical entities. These properties are not merely academic data points; they are critical determinants of a compound's behavior, from its synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the physical properties of 2-chloro-N-(dicyclopropylmethyl)acetamide, a compound of interest for its potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to offer not just data, but also context and actionable insights derived from both established principles and field-proven experience.
Chemical Identity and Molecular Structure
2-chloro-N-(dicyclopropylmethyl)acetamide is a member of the α-haloacetamide family, characterized by a chloroacetyl group attached to a dicyclopropylmethylamine moiety. This unique combination of a reactive electrophilic chloroacetamide and a bulky, lipophilic dicyclopropylmethyl group imparts a distinct set of physical and chemical characteristics to the molecule.
Table 1: Chemical Identifiers for 2-chloro-N-(dicyclopropylmethyl)acetamide
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-N-(dicyclopropylmethyl)acetamide | N/A |
| CAS Number | 1240528-98-6 | [1] |
| Molecular Formula | C₉H₁₄ClNO | [1] |
| Molecular Weight | 187.66 g/mol | [1] |
| Canonical SMILES | C1CC1C(C2CC2)NC(=O)CCl | [1] |
The dicyclopropylmethyl group is a key structural feature, contributing significantly to the molecule's steric bulk and lipophilicity. The presence of two cyclopropyl rings, with their inherent ring strain and unique electronic properties, can influence intermolecular interactions and, consequently, the material's bulk properties. The amide linkage provides a site for hydrogen bonding, while the α-chloro group is a reactive handle for further chemical modification.
Tabulated Physical Properties
Direct experimental data for the physical properties of 2-chloro-N-(dicyclopropylmethyl)acetamide is not widely available in the public domain. In such instances, a common and accepted practice in the scientific community is to utilize computationally predicted values from validated software packages. These predictions, while not a substitute for experimental verification, provide valuable initial estimates for guiding experimental design and hypothesis generation.
Table 2: Predicted Physical Properties of 2-chloro-N-(dicyclopropylmethyl)acetamide
| Property | Predicted Value | Method/Source |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Not available | N/A |
| LogP (Octanol-Water Partition Coefficient) | Not available | N/A |
Note: The lack of readily available experimental or predicted data for these fundamental properties highlights a gap in the public knowledge base for this specific compound. The following sections will delve into the general characteristics of related compounds to provide a contextual understanding.
Synthesis and Characterization: A Methodological Perspective
The synthesis of N-substituted chloroacetamides is a well-established transformation in organic chemistry, typically proceeding via the acylation of a primary or secondary amine with chloroacetyl chloride.[2][3][4][5][6] This reaction is generally robust and high-yielding.
General Synthetic Workflow
The synthesis of 2-chloro-N-(dicyclopropylmethyl)acetamide would logically follow the reaction of dicyclopropylmethylamine with chloroacetyl chloride, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Caption: General workflow for the synthesis of 2-chloro-N-(dicyclopropylmethyl)acetamide.
Step-by-Step Experimental Protocol (Hypothetical)
Based on established procedures for similar transformations, a reliable protocol for the synthesis and purification of 2-chloro-N-(dicyclopropylmethyl)acetamide would be as follows:
-
Reaction Setup: To a solution of dicyclopropylmethylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture. The slow addition is crucial to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically 1-4 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete consumption of the starting amine.
-
Aqueous Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with additional portions of DCM to recover any dissolved product.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-N-(dicyclopropylmethyl)acetamide.
-
Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Structural Analogs and Their Properties
In the absence of direct data for the target compound, examining the properties of structurally related molecules can provide valuable insights.
Table 3: Physical Properties of Selected Chloroacetamide Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Chloroacetamide | C₂H₄ClNO | 93.51 | 120 | ~225 (decomposes) |
| 2-chloro-N-cyclopropylacetamide | C₅H₈ClNO | 133.57 | Not available | Not available |
| 2-chloro-N-(2,6-diethylphenyl)acetamide | C₁₂H₁₆ClNO | 225.71 | 135 - 136 | Not available |
| 2-Chloro-N,N-bis(2-methylpropyl)acetamide | C₁₀H₂₀ClNO | 205.72 | Not available | 99 @ 2.0 Torr |
Data sourced from various chemical databases and publications.[7][8][9][10][11]
The data in Table 3 illustrates that the physical state and melting/boiling points of chloroacetamides are highly dependent on the nature of the N-substituent. Simple, unsubstituted 2-chloroacetamide is a solid with a relatively high melting point due to efficient crystal packing and hydrogen bonding. As the N-substituent becomes larger and more complex, such as in the case of the 2,6-diethylphenyl and dicyclopropylmethyl groups, the melting point is also expected to be that of a solid at room temperature, though predicting the exact value without experimental data is challenging. The boiling point of 2-Chloro-N,N-bis(2-methylpropyl)acetamide at reduced pressure suggests that the target compound would likely require vacuum distillation to avoid decomposition at higher temperatures.
Safety and Handling
As with all α-haloacetamides, 2-chloro-N-(dicyclopropylmethyl)acetamide should be handled with appropriate safety precautions. Chloroacetamides are generally considered to be toxic and irritants.[12][13][14][15][16]
Key Safety Considerations:
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Likely to be a skin and eye irritant.
-
Sensitization: May cause an allergic skin reaction.
-
Handling: Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the known and inferred physical properties of 2-chloro-N-(dicyclopropylmethyl)acetamide. While a significant portion of the specific physical data for this compound remains to be experimentally determined, this guide offers a robust framework for its synthesis, handling, and contextual understanding based on the properties of related compounds.
For researchers and drug development professionals, the key takeaway is the necessity of empirical characterization. The hypothetical synthetic protocol provided herein offers a starting point for the preparation of this compound, which would then allow for the crucial experimental determination of its melting point, boiling point, solubility, and other key physicochemical parameters. Such data will be invaluable for any future development and application of this intriguing molecule.
References
-
Wikipedia. Chloroacetamide. [Link]
-
PubChem. Chloroacetamide. [Link]
- Gowda, B. T., Foro, S., Terao, H., & Fuess, H. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1445.
- Gowda, B. T., Foro, S., Terao, H., & Fuess, H. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1445.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%.
-
PubChem. N-Chloroacetanilide. [Link]
-
PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]
-
PubChem. 2-chloro-N-cyclopropylacetamide. [Link]
-
ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... [Link]
-
ResearchGate. Physicochemical properties of the studied chloroacetamides. [Link]
-
ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of... [Link]
-
PubMed Central. (2018). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. [Link]
-
AVESİS. (2018, November 2). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. [Link]
-
International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
A facile amidation of chloroacetyl chloride using DBU. [Link]
-
Semantic Scholar. (2024, May 23). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide.
- Google Patents. (n.d.).
Sources
- 1. biosynth.com [biosynth.com]
- 2. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.info [ijpsr.info]
- 5. sphinxsai.com [sphinxsai.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 8. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloro-N,N-bis(2-methylpropyl)acetamide | 5326-82-9 [chemicalbook.com]
- 10. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-chloro-N-cyclopropylacetamide | C5H8ClNO | CID 735780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chemos.de [chemos.de]
- 16. cdhfinechemical.com [cdhfinechemical.com]
